5-溴-2-环丙基噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

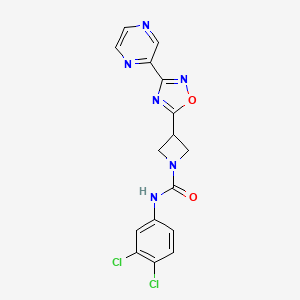

Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a compound that falls within the broader category of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of interest due to their diverse range of biological activities and their use in pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. One such method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to yield a novel intermediate, α-bromo-α-formylacetate hemiacetal. This intermediate can then cyclize with thioureas to afford 2-aminothiazole-5-carboxylates in high yields . Another approach to synthesizing substituted ethyl 5-aminothiazole-4-carboxylates is reported through a Strecker reaction involving thioamides, ethyl glyoxylate, acetyl chloride, and aqueous sodium cyanide .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined using X-ray crystallography, revealing a monoclinic space group and specific unit cell parameters . Similarly, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was elucidated, showing two independent molecules in the asymmetric unit with intramolecular and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, the photochemical reaction between ethyl 2-iodothiazole-5-carboxylate and benzene yields ethyl 3-phenylisothiazole-4-carboxylate, demonstrating the reactivity of halothiazoles under photochemical conditions . Additionally, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester involves N1-arylation and conversion to diethylamide, showcasing the versatility of thiazole derivatives in forming various heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be studied through computational and experimental methods. Quantum chemical computational studies provide insights into the optimized molecular geometry, vibrational frequencies, and NMR shift values, as seen in the study of a triazol carboxylic acid ethyl ester . The photophysical properties of thiazole derivatives, such as absorption and fluorescence, are influenced by π→π* transitions and can be studied using UV-Vis and fluorescence spectroscopy . Additionally, the solubility and reactivity of these compounds can be influenced by the polarity of the solvent, as indicated by the energetic behavior of the title compound in different solvent media .

科学研究应用

合成化学和化合物修饰

关于噻唑衍生物的研究,包括类似于“5-溴-2-环丙基噻唑-4-羧酸乙酯”的化合物,已经集中在合成修饰上,以探索它们的化学性质和潜在应用。例如,Desai 等人(2019 年)讨论了 2-氨基-4-甲基噻唑-5-羧酸乙酯的合成修饰以进行抗菌研究,强调了噻唑衍生物在开发抗菌剂中的重要性 Desai、Bhatt 和 Joshi,2019 年。

荧光探针的开发

Wang 等人(2017 年)设计并合成了一种基于 2-(4-(丙烯酰氧基)-3-甲酰基苯基)-4-甲基噻唑-5-羧酸乙酯的比色和比率荧光探针,用于在生理介质中快速、灵敏和选择性地检测生物硫醇。这项工作强调了噻唑衍生物在创建生物和化学传感工具中的实用性 Wang、Zhu、Jiang、Hua、Na 和 Li,2017 年。

抗氧化活性评估

Ghanbari Pirbasti 等人(2016 年)的一项研究合成了 4-环丙基-5-(2-氟苯基) 芳基腙-2,3-二氢噻唑衍生物并评估了它们的抗氧化活性。该研究说明了环丙基和氟苯基取代的噻唑衍生物作为有效抗氧化剂的潜力 Ghanbari Pirbasti、Mahmoodi 和 Abbasi Shiran,2016 年。

属性

IUPAC Name |

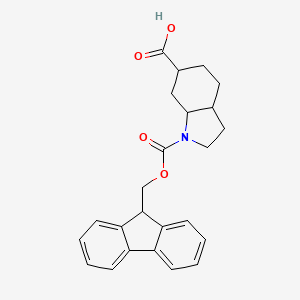

ethyl 5-bromo-2-cyclopropyl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c1-2-13-9(12)6-7(10)14-8(11-6)5-3-4-5/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUNWADDTYMNEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2CC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2527430.png)

![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2527434.png)

![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527438.png)

![N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide](/img/structure/B2527449.png)

![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)